3-Methoxy-2-(methoxymethyl)acrylonitrile

Catalog No.
S1539127
CAS No.
1608-82-8
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2-(methoxymethyl)acrylonitrile

CAS Number

1608-82-8

Product Name

3-Methoxy-2-(methoxymethyl)acrylonitrile

IUPAC Name

3-methoxy-2-(methoxymethyl)prop-2-enenitrile

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-8-4-6(3-7)5-9-2/h4H,5H2,1-2H3

InChI Key

QZFRWRSOUHEOFM-UHFFFAOYSA-N

SMILES

COCC(=COC)C#N

Canonical SMILES

COCC(=COC)C#N

Isomeric SMILES

COC/C(=C/OC)/C#N

3-Methoxy-2-(methoxymethyl)acrylonitrile is an organic compound characterized by the presence of both methoxy and nitrile functional groups. Its chemical structure can be represented as follows:

  • Chemical Formula: C₇H₉NO₂
  • CAS Number: 110-67-8

This compound is a derivative of acrylonitrile, which is known for its applications in producing fibers, plastics, and various chemical intermediates. The introduction of methoxy groups enhances the compound's reactivity and solubility, making it suitable for various synthetic applications.

Due to its functional groups:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile, leading to the formation of amines or other derivatives.
  • Polymerization: This compound can also act as a monomer in polymerization reactions, forming copolymers with other vinyl compounds.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.

The synthesis of 3-Methoxy-2-(methoxymethyl)acrylonitrile can be achieved through various methods:

  • Direct Addition Reaction:
    • A mixture of methanol and acrylonitrile can be reacted under controlled conditions to produce 3-methoxylpropionitrile as an intermediate, which can then be further processed to yield the desired compound .
  • Catalytic Methods:
    • Utilizing phosphine catalysts for hydration and hydroalkoxylation reactions allows for the efficient conversion of activated olefins into desired products .
  • Methylation Reactions:
    • Methylating agents such as methyl sulfate or dimethyl carbonate can be employed to introduce additional methoxy groups into the molecule .

3-Methoxy-2-(methoxymethyl)acrylonitrile has several potential applications:

  • Chemical Intermediates: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.
  • Polymer Production: The compound can be utilized in the production of specialty polymers with enhanced properties.
  • Solvent and Extractant: Due to its solubility characteristics, it may find use as a solvent in organic reactions or as an extractant in separation processes.

Interaction studies are crucial for understanding how 3-Methoxy-2-(methoxymethyl)acrylonitrile behaves in biological systems. Research into similar compounds suggests that:

  • Reactivity with Biological Molecules: Compounds with methoxy and nitrile groups often interact with proteins and nucleic acids, potentially leading to modifications that could affect biological pathways.
  • Toxicity Assessments: Evaluating the toxicity of this compound is essential, especially if it is intended for use in pharmaceuticals or agricultural applications.

When comparing 3-Methoxy-2-(methoxymethyl)acrylonitrile with similar compounds, several noteworthy analogs include:

Compound NameStructure FeaturesUnique Aspects
3-MethoxypropionitrileContains a propionitrile groupUsed primarily as a solvent and intermediate
3-Methoxypropionic acidCarboxylic acid derivativeExhibits different reactivity due to acid group
MethacrylonitrileContains a methacrylate structureMore commonly used in polymer applications

Uniqueness

3-Methoxy-2-(methoxymethyl)acrylonitrile is unique due to its dual methoxy substitution which enhances both its solubility and reactivity compared to other nitriles. This characteristic may lead to novel applications in organic synthesis not achievable with simpler analogs.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

Other CAS

1608-82-8

Dates

Modify: 2023-07-17

Explore Compound Types